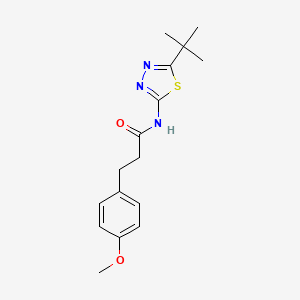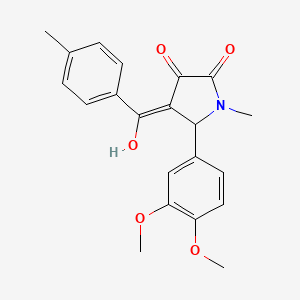![molecular formula C12H12N2O4S B5342682 3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5342682.png)
3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid, also known as MOTP, is a chemical compound that has been used in various scientific research studies. This compound has gained attention due to its potential therapeutic properties and its ability to modulate different biological processes.
Applications De Recherche Scientifique
3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has been studied for its potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is not fully understood. However, it has been reported to modulate different biological processes such as the expression of pro-inflammatory cytokines, the activation of the NF-κB pathway, and the inhibition of the JAK/STAT pathway. This compound has also been reported to modulate the expression of different genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been reported to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. This compound can also be easily modified to generate different analogs with potential therapeutic properties. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. One direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Another direction is to study the effects of this compound on different biological processes such as autophagy and mitochondrial function. Moreover, the development of new analogs of this compound with improved properties and efficacy is also an important direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties in various scientific research studies. The synthesis of this compound has been optimized for high yield and purity, and it has been shown to modulate different biological processes. This compound has several advantages for lab experiments, but it also has limitations. There are several future directions for the study of this compound, including investigating its potential use in the treatment of neurodegenerative diseases and developing new analogs with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid involves the reaction of 4-methoxybenzohydrazide with thioacetic acid, followed by the reaction with chloroacetic acid. The final product is obtained after the reaction with phosphorus oxychloride and sodium hydroxide. The synthesis of this compound has been reported in various scientific journals and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-17-9-4-2-8(3-5-9)11-13-14-12(18-11)19-7-6-10(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUVLBCMYBUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone](/img/structure/B5342602.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5342615.png)
![2-({2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B5342623.png)
![N,N-diethyl-N'-methyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5342637.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342656.png)
![N~4~-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5342694.png)
![4-(4-hydroxy-3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5342707.png)

![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5342711.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5342712.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5342714.png)
![4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5342715.png)